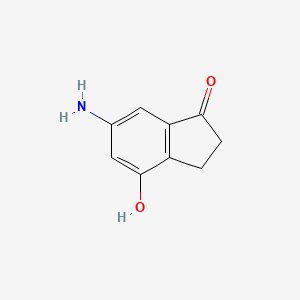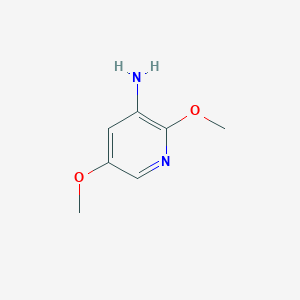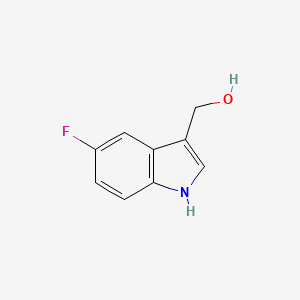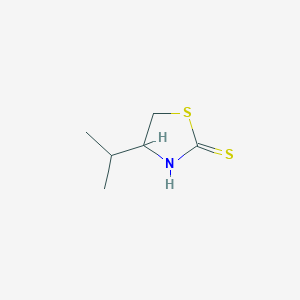
6-Amino-4-hydroxy-indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-hydroxy-indan-1-one is a compound belonging to the indanone family, which is characterized by a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxy-indan-1-one typically involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction is often carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes cyclization to form the indanone core.
Industrial Production Methods: Industrial production of this compound may involve the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields . These non-conventional techniques offer advantages in terms of reaction efficiency and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-hydroxy-indan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products:
Oxidation: Formation of 6-amino-4-oxo-indan-1-one.
Reduction: Formation of 6-amino-4-hydroxy-indan-1-ol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Amino-4-hydroxy-indan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-4-hydroxy-indan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . This interaction can disrupt key biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
5-Hydroxy-1-indanone: Shares a similar core structure but lacks the amino group.
6-Hydroxy-1-indanone: Similar structure but with a hydroxyl group at a different position.
4-Amino-1-indanone: Similar structure but with the amino group at a different position.
Uniqueness: 6-Amino-4-hydroxy-indan-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-amino-4-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2,10H2 |
InChI Key |
NQYHZLVVNUHXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)


![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)


![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)

![1h-Imidazo[4,5-b]pyridine-2-carboxamide](/img/structure/B11918434.png)
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)

